(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine
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Overview
Description
(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine is a chemical compound known for its high affinity and selectivity towards metabotropic glutamate receptor 5 (mGluR5). This compound is often used in scientific research, particularly in the field of neuropharmacology, due to its ability to inhibit glutamate-induced calcium release from cells expressing human mGluR5 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine typically involves the following steps:
Formation of the cyclohexene ring: This step involves the cyclization of a suitable precursor to form the cyclohexene ring.
Introduction of the ethynyl group: The ethynyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the pyridinyl group: The pyridinyl group is attached through a nucleophilic substitution reaction.
Formation of the hydroxylamine moiety: The final step involves the formation of the hydroxylamine moiety through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Neuropharmacology: It is used to study the role of mGluR5 in various neurological disorders.
Positron Emission Tomography (PET): The compound is used as a PET tracer for imaging mGluR5 in vivo.
Drug Development: It serves as a lead compound for developing new drugs targeting mGluR5
Mechanism of Action
The compound exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5). This binding inhibits glutamate-induced calcium release from cells expressing mGluR5 receptors. The molecular target is the mGluR5 receptor, and the pathway involved includes the inhibition of calcium signaling .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(pyridin-2-ylethynyl)cyclohex-2-enone-O-2-(2-fluoroethoxy)ethyloxime: This compound has a similar structure and also targets mGluR5.
(E)-3-(pyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime: Another similar compound with high affinity for mGluR5.
Uniqueness
(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine is unique due to its high selectivity and affinity for mGluR5, making it a valuable tool in neuropharmacological research and PET imaging .
Properties
IUPAC Name |
(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(10-12)16-17/h2,4,6,10,17H,3,5,7H2,1H3/b16-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHEEOCHCCCNH-PEZBUJJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NO)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C#CC2=C/C(=N\O)/CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849469-03-0 |
Source
|
Record name | N-{3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene}hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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